![molecular formula C15H16ClN5O2S B11511953 N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11511953.png)

N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

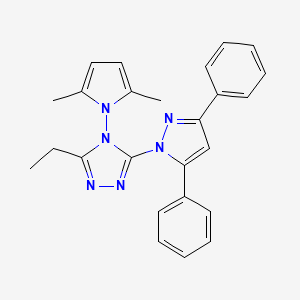

N-[(4-Chlorphenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid ist eine heterocyclische Verbindung, die zur Klasse der Triazolopyrimidine gehört.

Herstellungsmethoden

Die Synthese von N-[(4-Chlorphenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid beinhaltet typischerweise die Reaktion von Enaminonitrilen mit Benzohydraziden unter Mikrowellenbestrahlung. Diese katalysierende und additivfreie Methode ist umweltfreundlich und führt zu hohen Ausbeuten . Die Reaktionsbedingungen umfassen das Erhitzen der Mischung auf 140 °C für kurze Zeit, was zur Bildung des gewünschten Produkts führt .

Vorbereitungsmethoden

The synthesis of N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions include heating the mixture at 140°C for a short duration, leading to the formation of the desired product .

Analyse Chemischer Reaktionen

N-[(4-Chlorphenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen, insbesondere an der Sulfonamidgruppe, mit Reagenzien wie Natriumazid oder Alkylhalogeniden eingehen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole liefern kann.

Wissenschaftliche Forschungsanwendungen

N-[(4-Chlorphenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Antibakterielle Aktivität: Pyrimidin-Derivate, einschließlich Triazolopyrimidine, haben eine signifikante antimikrobielle Wirkung gezeigt, was sie bei der Entwicklung neuer Antibiotika nützlich macht.

Wirkmechanismus

Der Wirkmechanismus von N-[(4-Chlorphenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Beispielsweise bindet es als CDK2-Inhibitor an die aktive Stelle des Enzyms, verhindert seine Interaktion mit Cyclin A2 und hemmt so den Zellzyklusfortschritt . Dies führt zur Induktion von Apoptose in Krebszellen. Darüber hinaus werden seine neuroprotektiven Wirkungen durch die Hemmung von ER-Stress und dem NF-kB-Entzündungsweg vermittelt .

Wirkmechanismus

The mechanism of action of N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .

Vergleich Mit ähnlichen Verbindungen

N-[(4-Chlorphenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid kann mit anderen Triazolopyrimidin-Derivaten verglichen werden, wie zum Beispiel:

7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin: Bekannt für seine antimalarielle Aktivität und Bindung an HIV TAR RNA.

Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen sind ebenfalls CDK2-Inhibitoren und haben eine signifikante zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt.

Die Einzigartigkeit von N-[(4-Chlorphenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-sulfonamid liegt in seinem spezifischen Substitutionsschema, das ihm besondere biologische Aktivitäten verleiht und es zu einem wertvollen Gerüst für die Medikamentenentwicklung macht.

Eigenschaften

Molekularformel |

C15H16ClN5O2S |

|---|---|

Molekulargewicht |

365.8 g/mol |

IUPAC-Name |

N-[(4-chlorophenyl)methyl]-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |

InChI |

InChI=1S/C15H16ClN5O2S/c1-9-10(2)18-14-19-15(20-21(14)11(9)3)24(22,23)17-8-12-4-6-13(16)7-5-12/h4-7,17H,8H2,1-3H3 |

InChI-Schlüssel |

YIZXQLFWUVUUPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N2C(=NC(=N2)S(=O)(=O)NCC3=CC=C(C=C3)Cl)N=C1C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511870.png)

![4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11511873.png)

![13-(methoxymethyl)-5-(4-methoxyphenyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11511875.png)

![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11511888.png)

![1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11511899.png)

![Methyl (4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetate](/img/structure/B11511917.png)

![7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511921.png)

![10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B11511926.png)

![Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11511934.png)

![N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11511938.png)

![3-(2-Hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511947.png)

![2-(2-bromo-4-chlorophenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B11511948.png)